molecular formula C8H11NO2 B1580635 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 936-12-9

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B1580635
CAS RN: 936-12-9
M. Wt: 153.18 g/mol
InChI Key: DJDPDVJJTIGJTE-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H11NO2 . Its molecular weight is 153.1784 . The IUPAC Standard InChI for this compound is InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a white to orange-red crystalline powder . It has a melting point of 78-79 °C and a predicted boiling point of 289.7±20.0 °C . The density of this compound is 1.106 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Methods and Reactions

  • Hantzsch Pyrrole Synthesis : Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, like 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, are synthesized through extensions of the Hantzsch synthesis. This method is significant for generating various substituted pyrroles (Roomi & Macdonald, 1970).
  • Singlet Oxygen Reactions : These compounds can dehydrogenate upon irradiation in the presence of oxygen, exhibiting unique reactivity patterns important for understanding photochemical processes (Lin et al., 1997).

Chemical Transformations and Derivatives

  • Functional Derivatives Synthesis : Pyrrole compounds, including those with carboxylic acid esters, can undergo transformations to introduce various functional groups, aiding in the creation of diverse organic compounds (Swan & Waggott, 1970).
  • Tetrasubstituted Pyrroles Synthesis : Condensation reactions involving ethyl 3-aminocrotonate and arylglyoxal can lead to the formation of tetrasubstituted pyrroles, demonstrating the versatility of pyrrole derivatives in organic synthesis (Kolos et al., 2016).

Applications in Material Science and Catalysis

  • Cobalt-Catalyzed Hydrogenation : Esters, including pyrrole-3-carboxylic acid ethyl esters, can be hydrogenated using cobalt catalysts. This process is vital in material science for producing various alcohols and other chemicals (Yuwen et al., 2017).

Biochemical and Pharmaceutical Research

  • Antibacterial and Antifungal Agents : Derivatives of pyrrole-3-carboxylic acids have been synthesized and tested for their antimicrobial properties, indicating potential pharmaceutical applications (Massa et al., 1990).

Safety And Hazards

The compound has been classified as having acute oral toxicity (Acute Tox. 4 Oral) and being an eye irritant (Eye Irrit. 2) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDPDVJJTIGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239476
Record name 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

CAS RN

936-12-9
Record name 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 936-12-9
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Record name 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-METHYL-3-PYRROLECARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Vinyl acetate (13.4 g) was added dropwise over 2 hr to bromine (25 g) with stirring under ice-cooling. The reaction mixture was further stirred at the same temperature for 1 hr. Ethyl 3-oxobutanoate (18.5 g) was added, and 25% aqueous ammonia solution (44 mL) was added dropwise over 1 hr. The reaction mixture was further stirred at room temperature for 30 min, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→3:1) and recrystallized from hexane to give the title compound as a colorless solid (yield 7.56 g, 35%).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

Ammonium hydroxide (28 to 30% (HCl titration (as NH3)), 290 mL, 4.3 mol) was added dropwise to a mixture of chloroacetaldehyde (50% wt aqueous solution, 182 mL, 1.43 mol) and ethyl acetoacetate (183 mL, 1.43 mol) at 0° C. The ice bath was removed, and the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 2N hydrochloric acid and saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography eluting from silica gel with a gradient of 0-50% ethyl acetate in hexanes to afford 73.1 g of the title compound as a yellow solid. 1H NMR (200 MHz, CDCl3) δ 6.55 (2H, d, J=2.4 Hz), 4.26 (2H, q, J=7.4 Hz), 2.52 (3H, s), and 1.34 (3H, t, J=7.4 Hz).
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Vladimirova, M Georgieva, A Zlatkov - Pharm Drug Dev Ther, 2016 - siriusstore.com
… by alkaline hydrolysis according to the described synthetic procedure where 0.10 moles of 1-(1-Carboxyethyl)-5-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (1A) …
Number of citations: 3 www.siriusstore.com
N Danchev, A Bijev, D Yaneva… - … der Pharmazie: An …, 2006 - Wiley Online Library
Ten pyrrole derivatives (including six new compounds) were synthesized and evaluated as potential platform for analgesic agents' development. Acute intraperitoneal toxicity and …
Number of citations: 25 onlinelibrary.wiley.com
R Di Santo, R Costi, M Forte, C Galeffi - 2004 - arkat-usa.org
… First eluates afforded 4-(5-chloro-2nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (9b), (4.1 g, 42%), mp 158160C (from benzene). 1H NMR (CDCl3): δ 1.08 (t, 3H, …
Number of citations: 12 www.arkat-usa.org
E Rossi, G Abbiati, OA Attanasi, S Rizzato… - Tetrahedron, 2007 - Elsevier
… 1-tert-Butoxycarbonylamino-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester 5b … 4.4.3. 1-tert-Butoxycarbonylamino-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester …
Number of citations: 32 www.sciencedirect.com
I Minchev, S Vladimirova, L Vezenkov… - Protein and Peptide …, 2007 - ingentaconnect.com
… 1-(1-carboxy-ethyl)-5-(4-chloro-phenyl)-2-methyl-1Hpyrrole-3-carboxylic acid ethyl ester (4): … -3-methyl-butyl)-5-(4-chloro-phenyl)-2methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5): …
Number of citations: 4 www.ingentaconnect.com
FC da Silva, MG Fonseca, RS Rianelli… - Beilstein Journal of …, 2008 - beilstein-journals.org
… 1-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (7e). It was obtained as a yellow oil. IR ν max /cm −1 : 2595, 2873, 1701, 1464; 1 H NMR (300 MHz, CDCl 3 ) δ 0.93 (3H, t, J = …
Number of citations: 5 www.beilstein-journals.org
SK Mahato, J Vinayagam, S Dey… - Australian Journal of …, 2012 - CSIRO Publishing
… )-4-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-methyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester (6h) … )-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester (6k) …
Number of citations: 13 www.publish.csiro.au
E Bellur, H Görls, P Langer - The Journal of Organic Chemistry, 2005 - ACS Publications
The condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane and subsequent reductive cyclization allowed an efficient regio- and diastereoselective synthesis of a …
Number of citations: 38 pubs.acs.org
G Zhang, N Zhao, P Bobadova-Parvanova… - The Journal of …, 2018 - ACS Publications
… This BODIPY was prepared from (E)-4,4′-formylstilbene (65) and 4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, yielding 69 mg (34%) of the dimer as a red solid. mp (C) > …
Number of citations: 7 pubs.acs.org
S Vladimirova - Journal of Chemical Technology and Metallurgy, 2020 - journal.uctm.edu
An efficient green synthesis of 2-hydroxynaphthyl pyrroles using citric or trichloroacetic acid as а catalyst for the three-component condensation reaction of benzaldehyde, β-naphthol …
Number of citations: 2 journal.uctm.edu

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